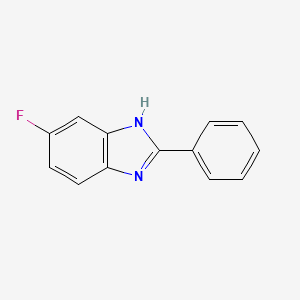

2-Phenyl-5-fluoro-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-5-fluoro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound with two nitrogen atoms in a five-member ring . Benzimidazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through a multistep process . For instance, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent . The presence of water in the reaction medium can increase the solubility of Na2S2O5, leading to an increase in the reaction rate and production yield .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core with a phenyl group at the 2-position and a fluorine atom at the 5-position .Chemical Reactions Analysis

Benzimidazole compounds can exhibit various chemical reactions. For instance, they can undergo reactions to form novel bioactive compounds . The presence of different functional groups on the benzimidazole core can influence the bioactivities of these compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure .Aplicaciones Científicas De Investigación

DNA Binding and Antitumor Activities

Research has shown that benzimidazole compounds, including derivatives like 2-Phenyl-5-fluoro-1H-benzimidazole, exhibit significant DNA binding properties and cytotoxic effects against various cancer cell lines. For example, benzimidazole-based Schiff base copper(II) complexes have been studied for their interactions with calf thymus DNA, showing substantial in vitro cytotoxic effect against lung, breast, and cervical cancer cells (Paul et al., 2015). Similarly, benzimidazole derivatives have demonstrated strong antimicrobial activities and the ability to intercalate into DNA, potentially blocking DNA replication (Zhang et al., 2014).

Potent PARP Inhibitors

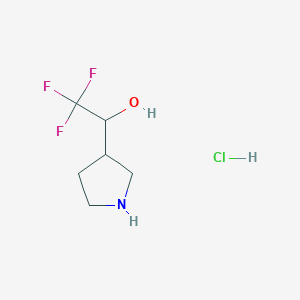

Phenyl-substituted benzimidazole carboxamide derivatives are known to be potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. Compounds such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide have shown high potency against PARP-1 enzyme, indicating potential for cancer treatment (Penning et al., 2010).

Antimicrobial and Antifungal Properties

Benzimidazole compounds, including this compound derivatives, have also demonstrated antimicrobial and antifungal properties. These compounds have shown activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia, suggesting potential applications in treating infections caused by these organisms (Katiyar et al., 1994).

Corrosion Inhibition

In addition to biomedical applications, benzimidazole derivatives have been studied for their corrosion inhibition properties. For instance, 2-(substituted phenyl) benzimidazole derivatives have shown effectiveness in inhibiting the corrosion of mild steel in acidic solutions, offering potential applications in industrial settings (Dutta et al., 2017).

Mecanismo De Acción

Target of Action

Benzimidazole and indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with various biological activities.

Mode of Action

The mode of action of benzimidazole and indole derivatives can vary widely depending on the specific compound and its targets. Some derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Phenyl-5-fluoro-1H-benzimidazole are influenced by its structure, which is similar to naturally occurring nucleotides. This allows it to interact easily with biopolymers in the living system . The presence of a methyl group at the 5-position on the benzimidazole scaffold and the presence of electron-donating groups can significantly increase its biochemical activity .

Cellular Effects

This compound has been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The compound’s ability to inhibit these cells suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its structural similarity to nucleotides suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Propiedades

IUPAC Name |

6-fluoro-2-phenyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLKTNQQJGTCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2970650.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2970657.png)

![4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2970665.png)

![2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid](/img/structure/B2970667.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)